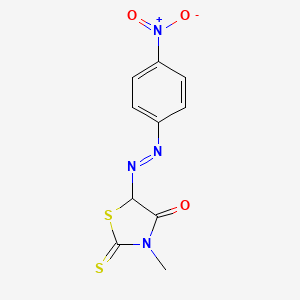

Nitrodan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Nitrodan se sintetiza mediante una reacción que involucra dimetilformamida y etanol. El compuesto se extrae del alimento utilizando una mezcla de dimetilformamida y etanol (1:1). La solución púrpura intensamente absorbente que se forma se separa del residuo por filtración al vacío a través de un embudo de vidrio sinterizado. Luego, el filtrado se transfiere a un matraz volumétrico, se agrega una pequeña cantidad de hidróxido de sodio y la solución se lleva a volumen .

Análisis De Reacciones Químicas

Nitrogen Reactivity and Key Reactions

Nitrogen (N₂) exhibits limited reactivity under standard conditions due to its strong triple bond (bond dissociation energy = 942 kJ/mol). Notable reactions include:

Thermal Decomposition and Redox Reactions

-

Ammonium nitrite decomposition :

NH4NO2→N2+2H2OThis reaction releases nitrogen gas through an internal redox process, where nitrogen in ammonium (−3 oxidation state) oxidizes nitrite nitrogen (+3) .

-

Lead nitrate decomposition :

2Pb(NO3)2→2PbO+4NO2+O2Nitrogen is reduced from +5 to +4, forming nitrogen dioxide .

Metal Reactions

Catalytic Nitrogen Activation

Recent advances highlight strategies for breaking N≡N bonds under mild conditions:

-

Platinum metallonitrenes : Photochemical activation of platinum azide complexes generates short-lived Pt–N intermediates capable of inserting nitrogen into C–H bonds (e.g., forming pyrazolidinones) .

-

Titanium-mediated synthesis : A titanium-based catalyst enables direct incorporation of atmospheric N₂ into organic frameworks, bypassing the Haber-Bosch process .

Electrochemical Nitrogen Transformations

Electrochemical methods enable nitrogen incorporation into organic molecules:

-

Amine functionalization : Primary amines react with alkenes in flow reactors to form aziridines, with subsequent hydrogenation yielding hydroaminated products .

-

Radical coupling : α-Keto acids undergo Kolbe electrolysis to generate acyl radicals, which couple with amines to form amides .

Nitrogen-Rich Organic Matter in Extraterrestrial Samples

Bennu asteroid samples contain elevated nitrogen compounds, including:

Thermodynamic Data for Nitrogen (N₂)

Aplicaciones Científicas De Investigación

Cancer Therapy

Nitrodan as a Prodrug:

this compound is primarily explored as a prodrug that can be activated in hypoxic conditions typical of solid tumors. The activation occurs through the enzymatic reduction of the nitro group to an amine, leading to the release of cytotoxic agents specifically within tumor cells. This selectivity minimizes damage to healthy tissues, enhancing therapeutic efficacy.

Case Study: NTR-Activable Prodrugs

A recent study developed a nitroreductase (NTR)-activable prodrug named NR-NO2, which combines an antibiotic (norfloxacin), a chemotherapeutic agent, and a fluorescent dye. Upon activation by NTR, NR-NO2 demonstrated significant fluorescence enhancement, allowing real-time monitoring of drug release and effective targeting of both bacterial infections and cancer cells .

Imaging Applications

Fluorescent Probes for Hypoxia Imaging:

this compound derivatives have been utilized as fluorescent probes for imaging hypoxic tumors. Upon reduction by NTR, these compounds exhibit enhanced fluorescence, enabling the visualization of hypoxic regions within tumors.

Data Table: Fluorescent Probes Derived from this compound

| Probe | Detection Limit | Fluorescence Enhancement | Application |

|---|---|---|---|

| Probe 54 | 48 ng/mL | 15-fold | Imaging hypoxia in HeLa cells |

| Probe 58 | 7.08 ng/mL | 55-fold | In vivo imaging in tumor models |

| Probe 59 | 1.09 ng/mL | 32-fold | Visualization of hypoxic cancer cells |

These probes have shown minimal cytotoxicity, making them suitable for both in vitro and in vivo applications .

Theranostics

Integration of Therapeutic and Diagnostic Functions:

this compound compounds are being developed for theranostic applications, combining therapy and diagnostics in a single agent. This approach allows for real-time monitoring of treatment responses while simultaneously delivering therapeutic agents.

Case Study: NIR Phototheranostic Probes

In one study, a near-infrared (NIR) phototheranostic probe was designed to activate under hypoxic conditions via NTR. This probe enabled precise imaging of small tumors while also facilitating photodynamic therapy (PDT) through singlet oxygen production upon activation .

Gene Delivery Systems

Nanoplatforms Responsive to this compound:

Recent advancements include the development of nanoplatforms that respond to both NTR and glutathione (GSH), allowing for targeted gene delivery and imaging. These systems utilize the unique properties of this compound to enhance gene transfection efficiency while minimizing cytotoxicity.

Data Table: Nanoplatforms Utilizing this compound

| Nanoplatform Type | Response Mechanism | Application |

|---|---|---|

| NTR/GSH-responsive platform | Disassembly upon enzyme interaction | Gene delivery and tumor imaging |

| Polymeric micelles | Drug release triggered by NTR | Targeted chemotherapy with doxorubicin |

These platforms demonstrate high selectivity for cancer cells and efficient drug release mechanisms .

Mecanismo De Acción

El mecanismo de acción de Nitrodan implica su interacción con los objetivos moleculares en los gusanos parásitos. This compound interrumpe los procesos metabólicos normales de los gusanos, lo que lleva a su muerte. Las vías moleculares exactas involucradas en este proceso aún están bajo investigación, pero se cree que this compound interfiere con la producción de energía y las funciones celulares de los gusanos .

Comparación Con Compuestos Similares

Nitrodan es único en comparación con otros compuestos antihelmínticos debido a su estructura química específica y su modo de acción. Compuestos similares incluyen:

Albendazol: Otro compuesto antihelmíntico utilizado para tratar infecciones parasitarias por gusanos.

Fenbendazol: Un antihelmíntico de amplio espectro utilizado en medicina veterinaria.

Ivermectina: Un antihelmíntico ampliamente utilizado para tratar diversas infecciones parasitarias en animales.

This compound destaca por su eficacia específica contra ciertos tipos de gusanos parásitos y sus propiedades químicas únicas .

Propiedades

Número CAS |

962-02-7 |

|---|---|

Fórmula molecular |

C10H8N4O3S2 |

Peso molecular |

296.3 g/mol |

Nombre IUPAC |

3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8N4O3S2/c1-13-9(15)8(19-10(13)18)12-11-6-2-4-7(5-3-6)14(16)17/h2-5,8H,1H3 |

Clave InChI |

HHLAJTWCKSBJFA-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Key on ui other cas no. |

962-02-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.